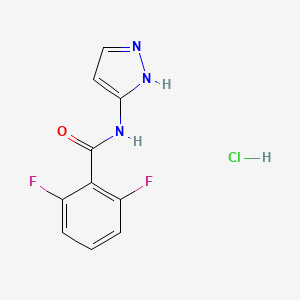![molecular formula C42H60N24O12 B12306339 Dodecamethylbambus[6]uril hydrate, bu[6]](/img/structure/B12306339.png)
Dodecamethylbambus[6]uril hydrate, bu[6]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecamethylbambus6uril hydrate is a macrocyclic compound composed of six glycoluril units connected by methylene bridges. This compound is known for its high affinity and selectivity for binding anions, making it a valuable tool in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecamethylbambus6uril hydrate involves the reaction of 2,4-dimethylglycoluril with formaldehyde under acidic conditions. The reaction proceeds through a series of condensation steps, resulting in the formation of the macrocyclic structure . The reaction conditions typically include:
Reagents: 2,4-dimethylglycoluril, formaldehyde
Catalyst: Acidic medium (e.g., hydrochloric acid)
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvent (e.g., methanol)
Industrial Production Methods
Industrial production of dodecamethylbambus6uril hydrate follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control
Purification steps: Including crystallization and filtration to obtain high-purity product
Quality control: Analytical techniques such as NMR and mass spectrometry to verify the structure and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecamethylbambus6uril hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the glycoluril units.
Substitution: The methylene bridges can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of dodecamethylbambus6uril hydrate, which can have different properties and applications .
Applications De Recherche Scientifique
Dodecamethylbambus6uril hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a host molecule for anion binding and separation processes.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate anions.
Medicine: Explored for its use in diagnostic assays and therapeutic applications.
Industry: Utilized in the development of sensors and separation technologies.
Mécanisme D'action
The mechanism of action of dodecamethylbambus6uril hydrate involves the formation of hydrogen bonds between the methine hydrogen atoms on the glycoluril units and the anions. This interaction stabilizes the anion within the macrocyclic cavity, leading to high selectivity and affinity for specific anions . The molecular targets include various anions, and the pathways involve the formation of stable inclusion complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dodecabenzylbambus 6uril : Similar structure but with benzyl groups instead of methyl groups .
- Dodeca(4-carboxybenzyl)bambus 6uril : Contains carboxybenzyl groups, offering different binding properties .
Uniqueness
Dodecamethylbambus6uril hydrate is unique due to its high selectivity for anions and its ability to form stable inclusion complexes. Its methyl groups provide a hydrophobic environment, enhancing its binding properties compared to other bambus6uril derivatives .
Propriétés
Formule moléculaire |
C42H60N24O12 |
|---|---|
Poids moléculaire |
1093.1 g/mol |
Nom IUPAC |
5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone |
InChI |
InChI=1S/C42H60N24O12/c1-43-19-20(44(2)31(43)67)56-14-58-23-24(48(6)33(69)47(23)5)60(39(58)75)16-62-27-28(52(10)35(71)51(27)9)64(41(62)77)18-66-30-29(53(11)36(72)54(30)12)65(42(66)78)17-63-26-25(49(7)34(70)50(26)8)61(40(63)76)15-59-22-21(45(3)32(68)46(22)4)57(38(59)74)13-55(19)37(56)73/h19-30H,13-18H2,1-12H3 |
Clé InChI |
NWWBPKVPRVOAOB-UHFFFAOYSA-N |
SMILES canonique |
CN1C2C(N(C1=O)C)N3CN4C5C(N(C(=O)N5C)C)N(C4=O)CN6C7C(N(C(=O)N7C)C)N(C6=O)CN8C9C(N(C(=O)N9C)C)N(C8=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN2C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


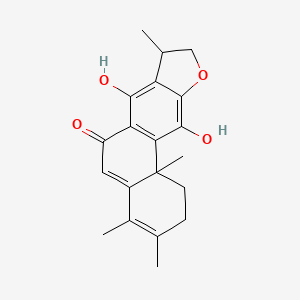
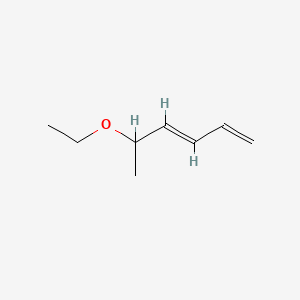
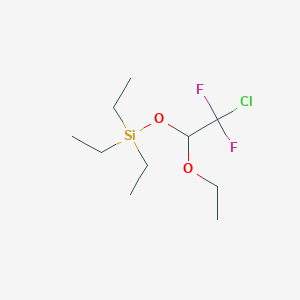
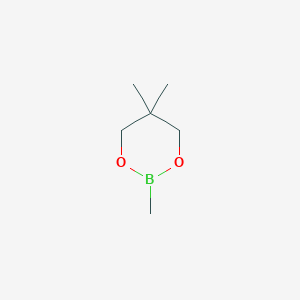

![rac-tert-butyl (1R,5R)-1-(aminomethyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, cis](/img/structure/B12306286.png)
![10-Hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid;9,10,15-trihydroxypentadecanoic acid](/img/structure/B12306294.png)
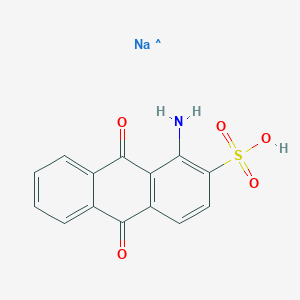
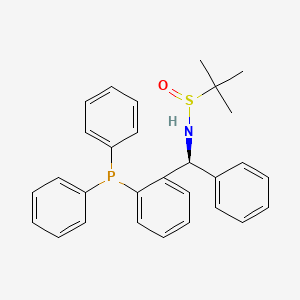
![2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B12306310.png)
![2-[10-(4-Fluorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12306318.png)
![2,5-dioxopyrrolidin-1-yl 1-(N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido)-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12306331.png)
![4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12306333.png)
